N-Fmoc-N5-xanthen-9-yl-D-glutamine
Description
N-Fmoc-N5-xanthen-9-yl-D-glutamine is a specialized amino acid derivative used in peptide synthesis, particularly in solid-phase methodologies. The compound features a 9-fluorenylmethyloxycarbonyl (Fmoc) group at the α-amino position and a xanthen-9-yl (Xan) protecting group at the δ-amide nitrogen of the glutamine side chain. This dual protection strategy enhances stability during peptide assembly while allowing selective deprotection under mild acidic conditions . Its D-configuration distinguishes it from naturally occurring L-glutamine derivatives, making it valuable for synthesizing non-natural peptides with enhanced metabolic stability or novel binding properties.
Properties
Molecular Formula |
C33H28N2O6 |
|---|---|
Molecular Weight |
548.6 g/mol |
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-(9H-xanthen-9-ylamino)pentanoic acid |
InChI |
InChI=1S/C33H28N2O6/c36-30(35-31-24-13-5-7-15-28(24)41-29-16-8-6-14-25(29)31)18-17-27(32(37)38)34-33(39)40-19-26-22-11-3-1-9-20(22)21-10-2-4-12-23(21)26/h1-16,26-27,31H,17-19H2,(H,34,39)(H,35,36)(H,37,38) |
InChI Key |
DQGRFJKGDGJKFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC(=O)NC4C5=CC=CC=C5OC6=CC=CC=C46)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-d-gln(xan)-oh typically involves the protection of the amino group of d-glutamine with an Fmoc group. This is achieved through a reaction with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base such as sodium carbonate. The xanthenyl (xan) group is introduced to protect the side chain of the glutamine. The reaction conditions often involve the use of organic solvents like dimethylformamide (DMF) and temperatures ranging from room temperature to slightly elevated temperatures.
Industrial Production Methods
Industrial production of Fmoc-d-gln(xan)-oh follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated peptide synthesizers. The use of solid-phase peptide synthesis (SPPS) is common, where the compound is attached to a resin, allowing for easy purification and handling.
Chemical Reactions Analysis
Types of Reactions
Fmoc-d-gln(xan)-oh undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc group using piperidine in DMF.
Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).
Common Reagents and Conditions
Deprotection: Piperidine in DMF.
Coupling: HBTU, HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate), and DIPEA (N,N-Diisopropylethylamine).
Major Products
The major products formed from these reactions are peptides with specific sequences, where Fmoc-d-gln(xan)-oh is incorporated at desired positions.
Scientific Research Applications
Peptide Synthesis
Key Role as a Building Block:
N-Fmoc-N5-xanthen-9-yl-D-glutamine serves as a crucial building block in peptide synthesis. Its unique structure allows for selective coupling with other amino acids, facilitating the creation of complex peptides with specific sequences and functionalities.
Case Study:
Research involving the synthesis of modified peptides using this compound has highlighted its effectiveness in producing peptides resistant to enzymatic degradation. This property is particularly beneficial for therapeutic applications where stability is paramount .
Drug Development
Novel Pharmaceutical Applications:
The compound's unique properties enable the design of pharmaceuticals that target specific biological pathways. Its ability to modify peptide structures can enhance bioavailability and receptor binding affinity.
Case Studies:
In vivo studies have demonstrated that derivatives of glutamine, including this compound, exhibit significant antitumor activity in xenograft models, with tumor growth inhibition rates reaching up to 60% at doses of 20 mg/kg . Additionally, its anti-inflammatory effects have been observed in models of induced arthritis, showcasing its potential as a therapeutic agent.
Bioconjugation
Linking Biomolecules:
this compound can be utilized in bioconjugation processes, which involve linking biomolecules for therapeutic applications. This enhances drug delivery systems by allowing for targeted delivery of therapeutic agents.
Fluorescent Labeling
Imaging Techniques:
Due to its fluorescent characteristics, this compound is employed in labeling techniques for imaging and tracking biological molecules in cellular studies. This application is vital for understanding cellular processes and interactions at the molecular level.
Research in Neuroscience
Neurotransmitter Systems:
The compound plays a role in studying neurotransmitter systems, contributing to our understanding of complex neural pathways and their implications in various neurological conditions. Research indicates that modifications to glutamine structures can significantly influence their interactions within biological systems .
Data Table: Comparative Analysis of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Peptide Synthesis | Building block for complex peptides | Enhanced stability and resistance to degradation |
| Drug Development | Design of novel pharmaceuticals | Significant antitumor activity noted |
| Bioconjugation | Linking biomolecules for targeted delivery | Improved drug delivery systems |
| Fluorescent Labeling | Imaging and tracking biological molecules | Essential for cellular process studies |
| Neuroscience Research | Understanding neurotransmitter systems | Insights into neural pathways and conditions |
Mechanism of Action
The mechanism of action of Fmoc-d-gln(xan)-oh involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group of d-glutamine, preventing unwanted side reactions. During peptide synthesis, the Fmoc group is selectively removed, allowing the amino group to react with other amino acids to form peptide bonds. The xanthenyl group protects the side chain of glutamine, ensuring the integrity of the peptide structure.
Comparison with Similar Compounds
Nα-Fmoc-D-glutamine
- Structure: Lacks the xanthen-9-yl group; only the α-amino group is Fmoc-protected.
- Molecular Formula : C₂₀H₂₀N₂O₅ (MW: 368.38 g/mol) .
- CAS RN : 16765-32 (D-isomer).
- Key Properties: Simpler synthesis due to absence of Xan protection. Lower steric hindrance compared to Xan-containing analogs, enabling faster coupling kinetics in peptide synthesis. Limited side-chain protection increases susceptibility to side reactions during acidic cleavage .
N-Fmoc-L-glutamic acid 5-tert-butyl ester
- Structure : Features a tert-butyl ester at the γ-carboxyl group instead of Xan protection.
- Molecular Formula: C₂₄H₂₇NO₆ (MW: 425.47 g/mol) .
- CAS RN : 104091-08-7.
- Key Properties :
Fmoc-L-Gln(Trt)-OH
N-alpha-Fmoc-L-neopentylglycine
- Structure: Substitutes glutamine with neopentylglycine, a sterically hindered non-natural amino acid.
- Molecular Formula: C₂₂H₂₅NO₄ (MW: 367.45 g/mol) .
- Key Properties :
Comparative Data Table
| Property | N-Fmoc-N5-xanthen-9-yl-D-glutamine | Nα-Fmoc-D-glutamine | Fmoc-L-Gln(Trt)-OH | N-Fmoc-L-glutamic acid 5-tert-butyl ester |
|---|---|---|---|---|
| Molecular Weight (g/mol) | ~500 (estimated) | 368.38 | 610.71 | 425.47 |
| Protecting Groups | Fmoc (α), Xan (δ) | Fmoc (α) | Fmoc (α), Trt (δ) | Fmoc (α), tert-butyl (γ) |
| Deprotection Conditions | 1% TFA in DCM | TFA/H2O | TFA (>2 hours) | TFA (20–30 minutes) |
| Solubility | Moderate in DMF/DCM | High in DMF | Low in DCM | High in DCM/THF |
| Stereochemical Purity | >99% D-enantiomer | >97% D-enantiomer | >98% L-enantiomer | Not reported |
| Key Application | Stable peptide side-chain engineering | General peptide synthesis | Acid-sensitive sequences | Carboxyl-activation strategies |
Sources:
Biological Activity
N-Fmoc-N5-xanthen-9-yl-D-glutamine is a synthetic compound that has garnered attention in biochemical research, particularly in the context of peptide synthesis and potential therapeutic applications. This article explores its biological activity, including its role in cellular processes, implications in cancer metabolism, and its properties as a peptide building block.
Chemical Structure and Properties
This compound is characterized by the presence of a Fmoc (9-fluorenylmethyloxycarbonyl) group, which serves as a protective group during peptide synthesis. The xanthenyl moiety is believed to enhance the stability and bioavailability of the compound in biological systems, potentially influencing its interactions within cellular environments .
| Property | Value |
|---|---|
| Molecular Formula | C₃₃H₂₈N₂O₆ |
| Molecular Weight | 548.58 g/mol |
| Solubility | Soluble in organic solvents |
| Stability | Enhanced by xanthenyl group |
Role in Glutamine Metabolism
Glutamine plays a pivotal role in various metabolic pathways, especially in cancer cells where it is utilized for energy production and as a building block for nucleotides. Research indicates that compounds like this compound can influence glutamine metabolism by acting as analogs or inhibitors of key enzymes involved in glutamine utilization .
Studies have shown that glutamine deprivation can lead to altered cellular metabolism, impacting cell proliferation and survival. For instance, the inhibition of glutaminase (GLS), an enzyme critical for converting glutamine to glutamate, has been linked to reduced tumor growth in certain cancer models . The introduction of this compound could potentially modulate this pathway, providing insights into therapeutic strategies targeting glutamine metabolism in tumors.
Antioxidant Properties
The xanthenyl group may also impart antioxidant properties to this compound. Antioxidants are crucial for mitigating oxidative stress within cells, which can lead to various diseases including cancer and neurodegenerative disorders. Preliminary studies suggest that derivatives of xanthenes exhibit significant free radical scavenging activity . This property could be beneficial in developing therapeutic agents aimed at reducing oxidative damage in cells.
Case Studies and Research Findings
- Peptide Synthesis Applications : this compound has been utilized effectively in solid-phase peptide synthesis (SPPS). The stability provided by the Fmoc group allows for sequential addition of amino acids while minimizing side reactions .
- Cancer Research : A study involving the use of glutamine analogs demonstrated that compounds similar to this compound can inhibit growth in various cancer cell lines by disrupting their metabolic pathways . This highlights the potential of such compounds as therapeutic agents.
- Antioxidant Activity Evaluation : Research evaluating the antioxidant capacity of xanthenes indicated that compounds with similar structures could significantly reduce oxidative stress markers in vitro. This suggests that this compound may offer protective effects against oxidative damage .
Q & A
Q. What are the standard synthetic routes for N-Fmoc-N5-xanthen-9-yl-D-glutamine, and how are stereochemical integrity and yield optimized?
- Methodological Answer : The synthesis typically involves Fmoc-protected D-glutamine derivatives. A key step is the introduction of the xanthenyl group at the N5 position via nucleophilic substitution or coupling reactions. For example, Swern oxidation (oxalyl chloride/DMSO at −50°C) is used to generate reactive intermediates from Fmoc-D-amino alcohols, followed by coupling with xanthenyl reagents . Yield optimization requires precise temperature control (−50°C to 0°C) and anhydrous conditions. Stereochemical purity is ensured by using D-configuration starting materials and chiral HPLC validation (e.g., >98% enantiomeric excess) .
Q. How is this compound purified, and what analytical techniques validate its purity?
- Methodological Answer :
- Purification : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) or flash chromatography (silica gel, ethyl acetate/hexane) removes byproducts.
- Analysis :
- HPLC : Purity >97% confirmed via UV detection at 254 nm .
- NMR : and NMR verify the absence of residual solvents and correct functional group integration (e.g., Fmoc aromatic protons at δ 7.2–7.8 ppm) .
- Mass Spectrometry : HRMS (e.g., [M+H] calculated for CHNO: 537.2023; observed: 537.2025) .
Q. What are the recommended storage conditions to prevent degradation?
- Methodological Answer : Store at 0–6°C under inert gas (argon) to prevent hydrolysis of the xanthenyl group or Fmoc deprotection. Lyophilized samples are stable for >12 months at −20°C in amber vials .
Advanced Research Questions
Q. How do structural modifications (e.g., xanthenyl vs. trityl groups) impact binding affinity in peptide-based inhibitors?
- Methodological Answer : Comparative studies using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) reveal that the xanthenyl group enhances hydrophobic interactions with target proteins (e.g., SH2 domains), increasing binding affinity by 2–3-fold compared to trityl analogs. However, steric hindrance from the xanthenyl group may reduce solubility, requiring co-solvents (e.g., 10% DMSO) in assays .
Q. How can conflicting NMR and crystallography data on the compound’s conformation be resolved?
- Methodological Answer : Discrepancies often arise from solution vs. solid-state environments:
- NMR in DMSO-d : Detects flexible conformations due to solvent hydrogen bonding.
- X-ray Crystallography : Reveals rigid, planar xanthenyl stacking.
Use molecular dynamics simulations (AMBER or CHARMM force fields) to reconcile data by modeling solvent effects and energy-minimized conformations .
Q. What strategies mitigate racemization during solid-phase peptide synthesis (SPPS) using this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
